molecular formula C11H18N5O3+ B14790858 Methylcoffanolamin; Methylcoffanolamine; Rhinoptil

Methylcoffanolamin; Methylcoffanolamine; Rhinoptil

Cat. No.: B14790858
M. Wt: 268.29 g/mol
InChI Key: QYJKJBVMEPLHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcoffanolamin involves heating 8-chlorocaffeine with beta-N-methylaminoethanol. The reaction is carried out at a temperature range of 140°C to 160°C for 30 minutes, followed by an increase in temperature to 165°C to 170°C for an additional 15-20 minutes. Upon cooling, a colorless mass of crystals is obtained .

Industrial Production Methods

Industrial production methods for Methylcoffanolamin are not extensively documented in the available literature. the synthetic route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methylcoffanolamin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of Methylcoffanolamin include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from the reactions of Methylcoffanolamin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

Methylcoffanolamin has a wide range of scientific research applications, including:

Mechanism of Action

Methylcoffanolamin exerts its effects by acting as a vasoconstrictor, which narrows the blood vessels and reduces blood flow to the nasal passages. This action helps to alleviate nasal congestion. The compound is related to caffeine and shares similar molecular targets and pathways, including the inhibition of phosphodiesterase enzymes, which leads to increased levels of cyclic AMP (cAMP) and subsequent vasoconstriction .

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant that also belongs to the methylxanthine family.

    Theophylline: Another methylxanthine compound used as a bronchodilator in the treatment of respiratory diseases.

    Theobromine: A methylxanthine found in cocoa and chocolate, known for its mild stimulant effects.

Uniqueness

Methylcoffanolamin is unique in its specific application as a nasal decongestant due to its vasoconstrictive and anticatarrhal properties. While other methylxanthines like caffeine and theophylline have broader applications as stimulants and bronchodilators, Methylcoffanolamin’s primary use is in the treatment of nasal congestion .

Properties

Molecular Formula

C11H18N5O3+

Molecular Weight

268.29 g/mol

IUPAC Name

2-hydroxyethyl-methyl-(1,3,7-trimethyl-2,6-dioxo-5H-purin-8-ylidene)azanium

InChI

InChI=1S/C11H18N5O3/c1-13(5-6-17)10-12-8-7(14(10)2)9(18)16(4)11(19)15(8)3/h7,17H,5-6H2,1-4H3/q+1

InChI Key

QYJKJBVMEPLHBT-UHFFFAOYSA-N

Canonical SMILES

CN1C2C(=NC1=[N+](C)CCO)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.